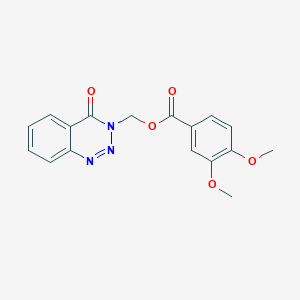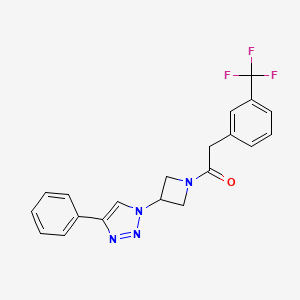
4-(azetidin-3-yloxy)-3-(trifluoromethyl)pyridine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(azetidin-3-yloxy)-3-(trifluoromethyl)pyridine dihydrochloride is a useful research compound. Its molecular formula is C9H11Cl2F3N2O and its molecular weight is 291.1. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
PET Imaging and Nicotinic Acetylcholine Receptors : One study synthesized a fluoro derivative, F-A-85380, related to the azetidine derivative A-85380. F-A-85380, labeled with fluorine-18, showed promise for PET imaging of central nicotinic acetylcholine receptors (nAChRs) in the brain. This compound does not bind to alpha7 nicotinic or 5HT3 receptors in vivo, making it a potential tool for brain imaging of nAChRs using PET (Doll et al., 1999).
Antidepressant and Nootropic Activities : Another research focused on the synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone. The compounds showed significant antidepressant and nootropic activities, suggesting that the 2-azetidinone skeleton might be valuable in developing CNS-active agents (Thomas et al., 2016).
Antimicrobial and Antitubercular Activities : In another study, new pyrimidine-azetidinone analogues were synthesized and examined for their antimicrobial activity against various bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis. These results suggest potential applications in designing antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).
Building Blocks for Various Compounds : A study synthesized 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones and transformed them into various compounds, like aminopropanes and aziridines. This demonstrates their utility as building blocks for creating a variety of chemically interesting and potentially useful compounds (Thi et al., 2018).
Synthesis of Antimicrobial Agents : Azetidine-based phenyl sulfonyl pyrazoline derivatives were synthesized and tested for their antibacterial and antifungal activities. This research suggests the potential of azetidine compounds in developing new antimicrobial agents (Shah et al., 2014).
Synthesis of Alkyl Aminopyrroles : A study demonstrated a synthetic route to alkyl aminopyrroles using an azirine strategy, indicating potential applications in developing novel, trifluoromethyl-substituted aminopyrroles (Khlebnikov et al., 2018).
Eigenschaften
IUPAC Name |
4-(azetidin-3-yloxy)-3-(trifluoromethyl)pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O.2ClH/c10-9(11,12)7-5-13-2-1-8(7)15-6-3-14-4-6;;/h1-2,5-6,14H,3-4H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJWYWVDGQHNCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=NC=C2)C(F)(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((2-chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2469411.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide](/img/structure/B2469412.png)
![(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2469414.png)
![(2Z)-N-(4-methoxyphenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2469415.png)


![3-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2469421.png)
![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2469424.png)


![(1-Methoxycyclopropyl)methyl (1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B2469428.png)
![N-[2-Oxo-2-(2-phenylethylamino)ethyl]but-2-ynamide](/img/structure/B2469429.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)furan-3-carboxamide](/img/structure/B2469430.png)
![3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine](/img/structure/B2469432.png)
